2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine
Description
The compound 2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine is a multifunctional molecule characterized by several pharmacologically relevant structural motifs:
- Benzimidazole core: A bicyclic aromatic system known for its role in kinase inhibition and DNA intercalation .
- Triazole ring: A heterocyclic scaffold associated with antimicrobial and anti-inflammatory activity .
- Morpholine moiety: Enhances solubility and bioavailability through its polar oxygen atom .
- Carbazole group: A polyaromatic system contributing to π-π stacking interactions in target binding .
- Ethoxy linkers: Four ethylene glycol chains improve aqueous solubility and flexibility .
- Thiophene and oxazole substituents: Electron-rich aromatic systems that modulate electronic properties and binding affinity .
Properties
Molecular Formula |
C57H66FN9O6S |
|---|---|
Molecular Weight |
1024.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C57H66FN9O6S/c1-5-66-51-12-6-43(31-48(51)47-11-9-44(34-53(47)66)55-30-39(2)38-74-55)35-59-16-22-68-26-28-71-29-27-70-25-21-65-36-46(61-63-65)37-72-54-14-7-42(32-49(54)58)8-15-56-60-50-33-45(57-40(3)62-73-41(57)4)10-13-52(50)67(56)18-17-64-19-23-69-24-20-64/h6-7,9-14,30-34,36,38,59H,5,8,15-29,35,37H2,1-4H3 |
InChI Key |
VUCLYKMHGXYBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCOCCOCCOCCN3C=C(N=N3)COC4=C(C=C(C=C4)CCC5=NC6=C(N5CCN7CCOCC7)C=CC(=C6)C8=C(ON=C8C)C)F)C9=C1C=C(C=C9)C1=CC(=CS1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s molecular weight exceeds analogs due to extended ethoxy chains and carbazole .
- Its triazole and benzimidazole cores distinguish it from pyrazole- or triazine-based structures .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
Table 3: Activity Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
